molecular formula C13H11NO2 B11887634 2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile

2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile

Cat. No.: B11887634
M. Wt: 213.23 g/mol
InChI Key: WWOLWNCVQQHTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is an organic compound with a complex polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5,8a-Trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: This compound has a similar polycyclic structure but differs in its functional groups and chemical properties.

    ®-3,5,8a-Trimethyl-7,8,8a,9-tetrahydronaphtho[2,3-b]furan-4(6H)-one: Another related compound with a similar core structure but distinct functional groups.

Uniqueness

2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and applications. Its distinct structure allows for unique interactions with biological targets and materials, making it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2,3,8,9-tetrahydrobenzo[g][1,4]benzodioxine-6-carbonitrile

InChI

InChI=1S/C13H11NO2/c14-8-10-3-1-2-9-6-12-13(7-11(9)10)16-5-4-15-12/h3,6-7H,1-2,4-5H2

InChI Key

WWOLWNCVQQHTHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C(=C1)C#N)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.